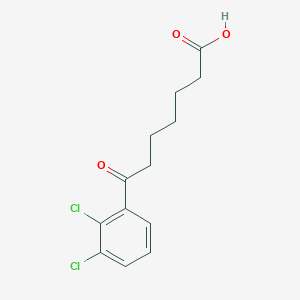

7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid

Description

Contextualization of Keto Acids in Synthetic Organic Chemistry

Keto acids, also known as oxo acids, are organic compounds characterized by the presence of both a carboxylic acid group (-COOH) and a ketone group (>C=O). wikipedia.org Their classification is determined by the position of the ketone group relative to the carboxylic acid. Alpha-keto acids (2-oxoacids) have the ketone group on the carbon adjacent to the carboxyl group, beta-keto acids (3-oxoacids) have it on the second carbon, and gamma-keto acids (4-oxoacids) have it on the third. wikipedia.org

These compounds are of significant interest in organic synthesis due to their bifunctional nature, which allows them to participate in a wide array of chemical reactions. mdpi.com Alpha-keto acids, for instance, are involved in biological processes like the Krebs cycle and can act as versatile acylating agents in chemical synthesis. wikipedia.orgresearchgate.net Beta-keto acids are typically formed through reactions like the Claisen condensation and are valuable intermediates for creating more complex molecules. wikipedia.orgfiveable.me The reactivity of the two functional groups makes keto acids versatile platform molecules and building blocks for synthesizing a variety of value-added compounds, including pharmaceuticals and agrochemicals. mdpi.com Their utility as precursors allows for the synthesis of important chemical compounds such as chiral α-hydroxy esters and various heterocyclic systems. researchgate.net

Scope and Research Significance of Dichlorophenyl Oxoheptanoic Acid Systems

The compound 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid is a specific example of a gamma-keto acid derivative. Its structure consists of a seven-carbon heptanoic acid chain with a ketone group at the 7-position and a 2,3-dichlorophenyl substituent attached to the same carbon. This compound is primarily utilized as a primary and secondary intermediate in organic synthesis. lookchem.com

The research significance of dichlorophenyl oxoheptanoic acid systems often lies in their role as precursors for more complex molecules with potential biological activities. The ethyl ester of this acid, Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate, is synthesized from the parent acid and serves as a key intermediate. Research has explored this derivative for potential antimicrobial and anti-inflammatory properties. The presence of the 2,3-dichlorophenyl group is particularly noteworthy as this moiety is a known pharmacophore found in certain therapeutic agents, suggesting a rationale for its inclusion in molecules designed for biological applications. Therefore, the primary research focus for systems like this compound is their application as building blocks in medicinal chemistry and the development of new therapeutic agents.

Interactive Data Table for this compound

| Property | Value | Source |

| CAS Number | 898791-16-7 | lookchem.com |

| Molecular Formula | C13H14Cl2O3 | lookchem.com |

| Molecular Weight | 289.16 g/mol | lookchem.com |

| Appearance | Powder | lookchem.com |

| Application | Primary and secondary intermediate | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

7-(2,3-dichlorophenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c14-10-6-4-5-9(13(10)15)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIYJOMOWVOTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645411 | |

| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-16-7 | |

| Record name | 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 2,3 Dichlorophenyl 7 Oxoheptanoic Acid

Established Synthetic Routes and Precursors

The construction of 7-(2,3-dichlorophenyl)-7-oxoheptanoic acid can be approached through well-established organic reactions, primarily centering on the formation of the aroylheptanoic acid backbone.

Common Starting Materials in Keto Acid Synthesis

The synthesis of a keto acid like this compound logically commences with precursors that provide the aromatic and the aliphatic dicarboxylic acid moieties.

Aromatic Precursor: The key aromatic starting material is 1,2-dichlorobenzene (B45396) . This readily available compound provides the 2,3-dichlorophenyl group of the target molecule.

Aliphatic Precursor: The seven-carbon aliphatic chain with a terminal carboxylic acid can be derived from pimelic acid (heptanedioic acid) or its derivatives. Pimelic acid is a dicarboxylic acid that can be activated at one of its carboxyl groups to facilitate acylation.

Alternative aliphatic precursors could include derivatives of pimelic acid that are more reactive, such as:

Pimeloyl chloride: A di-acyl chloride that can be synthesized from pimelic acid and thionyl chloride. wikipedia.org

Pimelic anhydride (B1165640): This can be formed from pimelic acid and is another potential acylating agent.

Multi-step Reaction Sequences for Keto Acid Formation

Two primary multi-step synthetic routes are plausible for the formation of this compound: Friedel-Crafts acylation and a Grignard-based approach.

Route 1: Friedel-Crafts Acylation

This is a widely used and versatile method for the synthesis of aromatic ketones. acs.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemcess.com The general reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The proposed multi-step sequence is as follows:

Preparation of the Acylating Agent: Pimelic acid is converted to a more reactive derivative, such as pimeloyl chloride or a mixed anhydride, to facilitate the acylation. For instance, pimeloyl chloride can be synthesized by reacting pimelic acid with thionyl chloride. wikipedia.org

Friedel-Crafts Acylation: 1,2-dichlorobenzene is reacted with the activated pimelic acid derivative (e.g., pimeloyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org This step forms the carbon-carbon bond between the aromatic ring and the acyl group, yielding the desired keto acid. The deactivating effect of the two chlorine atoms on the benzene (B151609) ring necessitates the use of a potent Lewis acid and potentially elevated temperatures to drive the reaction. libretexts.org

Work-up and Purification: The reaction mixture is typically quenched with water to hydrolyze the catalyst-product complex, followed by extraction and purification to isolate the this compound.

Route 2: Grignard Reaction

An alternative approach involves the use of an organometallic reagent, specifically a Grignard reagent.

The proposed multi-step sequence is as follows:

Formation of the Grignard Reagent: 1-bromo-2,3-dichlorobenzene (B155788) (or a corresponding chloro- or iodo- derivative) is reacted with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the 2,3-dichlorophenylmagnesium halide.

Nucleophilic Addition: The Grignard reagent is then reacted with a suitable electrophilic seven-carbon precursor. A potential candidate is the mono-ester, mono-acid chloride of pimelic acid. The Grignard reagent would add to the acid chloride, which upon workup would yield the keto-ester.

Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Advanced Synthetic Techniques and Optimization

To enhance the efficiency, selectivity, and sustainability of the synthesis of this compound, advanced techniques and optimization of reaction parameters are crucial.

Reaction Conditions and Parameter Optimization

The yield and purity of the product in a Friedel-Crafts acylation are highly dependent on the reaction conditions. Optimization of these parameters is key to a successful synthesis. numberanalytics.com

| Parameter | Conditions and Considerations |

| Catalyst Loading | Typically, a stoichiometric amount of Lewis acid catalyst (e.g., AlCl₃) is required as it complexes with both the acylating agent and the product ketone. organic-chemistry.org However, catalytic amounts of stronger Lewis acids or the use of reusable solid acid catalysts can be explored. |

| Temperature | The reaction temperature can significantly influence the reaction rate and the formation of side products. Due to the deactivated nature of 1,2-dichlorobenzene, higher temperatures may be necessary to achieve a reasonable reaction rate. libretexts.org However, excessively high temperatures can lead to decomposition or unwanted side reactions. |

| Reaction Time | The reaction time needs to be optimized to ensure complete conversion of the starting materials while minimizing the formation of degradation products. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is essential. |

| Substrate Ratio | The molar ratio of the reactants (1,2-dichlorobenzene and the acylating agent) and the catalyst can be varied to maximize the yield of the desired product and minimize the formation of byproducts. |

Solvent Selection and Green Chemistry Approaches in Synthesis

The choice of solvent can impact the solubility of reactants, the reaction rate, and the environmental footprint of the synthesis. numberanalytics.com Traditional Friedel-Crafts acylations often use halogenated solvents like dichloromethane (B109758) or nitrobenzene. numberanalytics.comresearchgate.net However, there is a growing emphasis on employing greener alternatives. humanjournals.com

Green Solvents and Approaches:

Ionic Liquids: Imidazolium-based ionic liquids have been investigated as both catalysts and solvents for Friedel-Crafts acylation, offering advantages such as low volatility and potential for recyclability. beilstein-journals.org

Deep Eutectic Solvents (DES): A mixture of choline (B1196258) chloride and zinc chloride has been shown to act as a dual-function catalyst and green solvent for Friedel-Crafts acylation, often under microwave irradiation to reduce reaction times.

Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been explored for Friedel-Crafts acylations, eliminating the need for a solvent altogether. nih.gov

Catalytic Strategies in Carbon-Carbon Bond Formation

While stoichiometric amounts of Lewis acids are common in Friedel-Crafts acylations, the development of catalytic methods is a significant area of research to improve the sustainability of the process. researchgate.net

Advanced Catalytic Strategies:

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites or metal oxides (e.g., ZnO), offers advantages in terms of catalyst separation, recovery, and reusability. researchgate.net These catalysts can promote the acylation of aromatic compounds under milder conditions. researchgate.net

Palladium-Catalyzed Carbonylation: An emerging green alternative to traditional Friedel-Crafts acylation is the palladium-catalyzed carbonylation of olefins. acs.orgnih.gov This approach could potentially be adapted to synthesize the target molecule, although it would require a significantly different synthetic strategy involving a suitable olefin precursor.

Biocatalysis: The use of enzymes to catalyze acylation reactions is a growing field in green chemistry. numberanalytics.combenthamdirect.com While still in development for reactions like Friedel-Crafts acylation, biocatalysis offers the potential for high selectivity and mild reaction conditions. numberanalytics.com

| Catalyst Type | Example | Advantages |

| Homogeneous Lewis Acids | Aluminum chloride (AlCl₃), Ferric chloride (FeCl₃) numberanalytics.com | High reactivity, well-established. numberanalytics.com |

| Heterogeneous Solid Acids | Zeolites, Zinc Oxide (ZnO) researchgate.net | Reusable, easy to separate from the reaction mixture. researchgate.net |

| Ionic Liquids | Imidazolium-based ionic liquids beilstein-journals.org | Act as both catalyst and solvent, low volatility. beilstein-journals.org |

| Deep Eutectic Solvents | Choline chloride/Zinc chloride | Green solvent, can be used with microwave irradiation. |

| Transition Metal Catalysts | Palladium complexes acs.orgnih.gov | Can enable alternative, greener synthetic routes. acs.orgnih.gov |

| Biocatalysts | Enzymes numberanalytics.combenthamdirect.com | High selectivity, mild reaction conditions, environmentally benign. numberanalytics.combenthamdirect.com |

Acid-Catalyzed Approaches

The primary acid-catalyzed method for synthesizing aryl ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to forming the C-C bond between the dichlorinated benzene ring and the acyl group of the heptanoic acid chain. The reaction typically involves the treatment of 1,2-dichlorobenzene with a derivative of pimelic acid (heptanedioic acid), such as pimeloyl chloride or pimelic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich 1,2-dichlorobenzene ring. The chlorine substituents are deactivating and ortho-, para-directing; however, the acylation predominantly occurs at the position para to the 3-chloro substituent due to steric hindrance at the other positions. Subsequent workup with water hydrolyzes the intermediate complex to yield the final keto acid product. Modern approaches may also employ synergistic catalysis, combining Lewis and Brønsted acids to enhance reaction efficiency. nih.gov

Table 1: Representative Friedel-Crafts Acylation Conditions

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Feature |

|---|---|---|---|---|

| 1,2-Dichlorobenzene | Pimeloyl Chloride | AlCl₃ | 1,2-Dichlorobenzene (neat) or CS₂ | Direct formation of the aryl-ketone bond. |

| 1,2-Dichlorobenzene | Pimelic Anhydride | AlCl₃ or H₃PO₄ | Nitrobenzene | Use of an anhydride as the acylating agent. |

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions offer versatile and highly functional-group-tolerant alternatives to traditional methods for forming aryl ketones. organic-chemistry.org These methods can be adapted for the synthesis of this compound by coupling an appropriate dichlorophenyl precursor with a C7 carboxylic acid chain.

One such approach is a variation of the Suzuki coupling, which reacts an arylboronic acid with a carboxylic acid that has been activated in situ. organic-chemistry.org In this scenario, 2,3-dichlorophenylboronic acid could be coupled with a mono-ester of heptanedioic acid (e.g., methyl 6-carboxyhexanoate) in the presence of a palladium catalyst and an activating agent like pivalic anhydride. organic-chemistry.org This forms the ketone, and subsequent hydrolysis of the ester group yields the desired carboxylic acid.

Another strategy involves the palladium-catalyzed coupling of an aryl bromide with an acyl anion equivalent, such as an N-tert-butylhydrazone. berkeley.edu This process could be applied by first preparing the hydrazone of a 7-oxoheptanoic acid derivative and then coupling it with 1-bromo-2,3-dichlorobenzene. Hydrolysis of the resulting product would furnish the target molecule. These methods are advantageous due to their mild reaction conditions and broad substrate scope. organic-chemistry.org

Biocatalytic Transformations in Related Systems

While specific biocatalysts for the synthesis of this compound are not prominently documented, the field of biocatalysis offers powerful tools for the production and modification of related keto acids. nih.govnih.gov Engineered enzymes, operating under mild and environmentally benign conditions, can exhibit high chemo-, regio-, and stereoselectivity.

In related systems, enzymes such as ketoreductases are widely used for the reduction of ketones to chiral alcohols, while transaminases can convert ketones into chiral amines. researchgate.net Furthermore, amino acid dehydrogenases are employed in the reduction of α-keto acids to amino acids. researchgate.net Recent research has focused on developing biocatalytic platforms for the asymmetric alkylation of α-keto acids using engineered methyltransferases, demonstrating the potential for precise enzymatic C-C bond formation. nih.govnih.gov The biosynthesis of α-keto acids from renewable feedstocks like glucose has also been achieved in engineered microorganisms such as Escherichia coli. mdpi.com These examples underscore the potential for developing a future biocatalytic route to the target compound, possibly through the selective oxidation of a corresponding ω-functionalized fatty acid or by assembling the molecule from smaller precursors.

Synthesis of Structurally Related Oxoheptanoic Acid Derivatives

The synthesis of analogues and derivatives of the title compound involves modifications to the aromatic ring, the position of substituents, or the carboxylic acid functional group.

Preparation of Positional Isomers and Analogues

The synthesis of positional isomers, such as 7-(3,4-dichlorophenyl)-7-oxoheptanoic acid, can be readily achieved by substituting the starting aromatic material in the synthetic routes described above. For instance, using 1,2-dichlorobenzene in a Friedel-Crafts acylation yields the 2,3-dichloro isomer, whereas using 1,3-dichlorobenzene (B1664543) or 1,4-dichlorobenzene (B42874) would lead to the 2,4- and 3,5-isomers or the 2,5-isomer, respectively.

The synthesis of structural analogues has been demonstrated in the preparation of compounds like ethyl 7-chloro-2-oxoheptanoate. patsnap.comgoogle.com A common method for this α-keto ester involves a Grignard reaction. google.com 1-Bromo-5-chloropentane is first converted into its corresponding Grignard reagent by reacting it with magnesium metal in an ether solvent like tetrahydrofuran (THF). patsnap.comgoogle.com This organometallic intermediate then undergoes a nucleophilic addition reaction with an oxalate (B1200264) derivative, such as diethyl oxalate or ethyloxalylmonochloride. google.com The reaction is typically followed by an acidic workup to hydrolyze the addition product, yielding the final 7-chloro-2-oxoheptanoic acid or its ethyl ester. google.com

Table 2: Grignard Synthesis of a 7-Chloro-2-oxoheptanoate Analogue

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | 1-Bromo-5-chloropentane | Magnesium (Mg) | 5-Chloropentylmagnesium bromide |

| 2 | 5-Chloropentylmagnesium bromide, Diethyl oxalate | Ether solvent (e.g., THF) | Intermediate adduct |

| 3 | Intermediate adduct | Acid (e.g., HCl, H₂SO₄) | 7-Chloro-2-oxoheptanoic acid |

Introduction of Halogen Substituents on the Phenyl Ring

The most direct and regioselective method for introducing the desired 2,3-dichloro substitution pattern onto the phenyl ring is to begin the synthesis with the appropriately substituted aromatic precursor. As detailed in the Friedel-Crafts acylation (Section 2.2.3.1), using 1,2-dichlorobenzene as the substrate directly incorporates the halogenated ring system onto the heptanoic acid backbone. researchgate.net This approach avoids the challenges associated with the direct halogenation of a 7-phenyl-7-oxoheptanoic acid precursor, where controlling the regioselectivity to obtain the specific 2,3-dichloro isomer would be difficult and likely result in a mixture of products. Therefore, starting with the pre-halogenated arene is the preferred synthetic strategy.

Synthesis of Ester Derivatives

Ester derivatives of this compound are commonly prepared as intermediates in organic synthesis. The most straightforward method for their preparation is the Fischer esterification of the parent carboxylic acid. This reaction involves heating the carboxylic acid with an excess of the desired alcohol (e.g., ethanol (B145695) for the ethyl ester) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl).

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.

Table 3: Fischer Esterification of this compound

| Substrate | Reagent | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Ethanol (excess) | H₂SO₄ (catalytic) | Reflux | Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |

| This compound | Methanol (B129727) (excess) | HCl (catalytic) | Reflux | Methyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate |

Chemical Reactivity and Transformation Pathways of 7 2,3 Dichlorophenyl 7 Oxoheptanoic Acid

Mechanistic Investigations of Intramolecular and Intermolecular Reactions

The structure of 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid, featuring both an electrophilic ketone and a nucleophilic/acidic carboxylic acid, allows for a variety of reaction mechanisms. The spatial separation of these groups by a flexible alkyl chain generally favors intermolecular reactions, but intramolecular cyclizations can be induced under specific conditions.

The ketone group, specifically an aryl ketone, is a key center of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it a target for nucleophiles. msu.edu This reactivity is fundamental to many of the compound's transformations.

Nucleophilic Addition: Aldehydes and ketones readily undergo nucleophilic addition reactions. ncert.nic.in A nucleophile attacks the electrophilic carbon of the carbonyl group, causing the rehybridization of the carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated by a solvent or a weak acid to yield the final alcohol product. studymind.co.uk Ketones are generally less reactive than aldehydes in these reactions due to both steric hindrance from the two attached carbon groups and electronic effects where these groups donate electron density, slightly reducing the electrophilicity of the carbonyl carbon. ncert.nic.inlibretexts.org

Acidity of α-Hydrogens: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) exhibit acidic properties. ncert.nic.in This acidity is a result of the strong electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate anion. ncert.nic.inmsu.edu The formation of this enolate is crucial for reactions such as aldol (B89426) condensations and α-halogenation, although in this specific molecule, the α-hydrogens are on the methylene (B1212753) group of the heptanoic acid chain.

Keto-Enol Tautomerism: Like other carbonyl compounds, this compound can exist in equilibrium with its enol tautomer. msu.edu This process, catalyzed by either acid or base, involves the migration of a proton from an α-carbon to the carbonyl oxygen, with a corresponding shift of the pi electrons. While the keto form typically predominates for simple ketones, the enol intermediate is mechanistically significant in many reactions. msu.edu

The terminal carboxylic acid moiety is another primary site for chemical reactions, primarily involving the acidic proton or nucleophilic attack at the carboxyl carbon.

Esterification: One of the most common transformations is the conversion to an ester. For example, the synthesis of Ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate involves the esterification of this compound with ethanol (B145695), typically in the presence of an acid catalyst under reflux conditions. This is a classic Fischer esterification reaction.

Reduction to Alcohols: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid, more selective reagents are available. harvard.edu Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), is particularly effective at reducing carboxylic acids to primary alcohols while potentially leaving the ketone intact under controlled conditions. harvard.edu

Conversion to Acyl Halides and Amides: The carboxylic acid can be converted to more reactive derivatives. Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into an acyl chloride. This highly reactive intermediate can then be readily converted into other derivatives, such as amides, by reacting with primary or secondary amines.

Common Reaction Classes and Their Mechanisms

The aliphatic chain and the dichlorophenyl ring of the molecule are relatively resistant to oxidation under standard conditions. The carboxylic acid functional group is already in a high oxidation state. However, the use of very strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), under harsh conditions (e.g., high heat and extreme pH) could potentially lead to the oxidative cleavage of the alkyl chain.

The ketone group is readily reduced to a secondary alcohol. This transformation can be achieved using a variety of reducing agents, each with its own level of reactivity and selectivity. The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. studymind.co.uk

Hydride Reductions: Common laboratory reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). studymind.co.ukharvard.edu NaBH₄ is a milder reagent that selectively reduces aldehydes and ketones, and would convert the ketone in the target molecule to a secondary alcohol without affecting the carboxylic acid. LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid. harvard.edu

Clemmensen Reduction: For complete deoxygenation of the ketone to a methylene group (-CH₂-), the Clemmensen reduction can be employed. This reaction uses a zinc amalgam (Zn/Hg) in the presence of concentrated hydrochloric acid. libretexts.org

| Reagent | Conditions | Product Functional Group | Notes |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., ethanol, water) | Secondary Alcohol | Selective for ketones and aldehydes; will not reduce the carboxylic acid. studymind.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Aprotic solvent (e.g., dry ether, THF), followed by aqueous workup | Secondary Alcohol | Powerful, non-selective reagent that will also reduce the carboxylic acid to a primary alcohol. harvard.edu |

| Zinc Amalgam (Zn/Hg) | Concentrated Hydrochloric Acid (HCl) | Alkane (Methylene group) | Known as the Clemmensen Reduction; suitable for acid-stable compounds. libretexts.org |

Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene (B151609) ring, forming a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.eglibretexts.org The reactivity and orientation of substitution on the 2,3-dichlorophenyl ring are governed by the combined electronic effects of the three existing substituents: the two chlorine atoms and the acyl group.

Substituent Effects:

Chlorine Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which makes the ring less reactive than benzene. libretexts.org However, they are ortho, para-directors because their lone pairs can donate electron density through resonance, which helps stabilize the carbocation intermediate when the attack occurs at the ortho or para positions. libretexts.org

Acyl Group (-COR): The 7-oxoheptanoic acid side chain acts as an acyl substituent. This group is strongly deactivating due to both induction and resonance, withdrawing electron density from the ring and making it significantly less reactive. libretexts.org It is a meta-director.

| Substituent | Position | Reactivity Effect | Directing Influence | Favored Positions for Substitution |

|---|---|---|---|---|

| -CO-(CH₂)₅COOH | C1 | Strongly Deactivating | Meta-Director | C5 |

| -Cl | C2 | Deactivating | Ortho, Para-Director | C4, C6 |

| -Cl | C3 | Deactivating | Ortho, Para-Director | C5 |

Fragmentation Pathways and Gas Phase Ion Chemistry

The fragmentation of the molecular ion of this compound is a complex process governed by the relative stabilities of the potential radical and cationic sites. The initial ionization event, typically the removal of an electron, is most likely to occur at a non-bonding electron pair, such as those on the oxygen atoms of the carbonyl or carboxyl groups, or from the π-system of the aromatic ring. The resulting molecular ion then undergoes a cascade of fragmentation reactions.

Key fragmentation processes for compounds with similar functionalities, such as aromatic ketones and aliphatic carboxylic acids, include α-cleavage and McLafferty rearrangements. youtube.comlibretexts.orgyoutube.com The presence of the dichlorophenyl group significantly influences the fragmentation, primarily by directing cleavage to form resonance-stabilized benzoyl-type cations. miamioh.edu

Collision-Induced Dissociation (CID) Studies

Collision-induced dissociation (CID) is a technique used to fragment molecular ions in the gas phase by colliding them with neutral gas molecules like argon or helium. wikipedia.org This process imparts internal energy to the ion, leading to its dissociation. For this compound, CID would likely initiate fragmentation at the most labile bonds, which are typically adjacent to the functional groups.

The primary fragmentation pathway is expected to be α-cleavage at the bond between the carbonyl carbon and the adjacent carbon of the alkyl chain. This cleavage results in the formation of a stable dichlorobenzoyl cation. This type of fragmentation is a dominant process for aromatic ketones. miamioh.edu Another significant fragmentation would be the cleavage of the bond between the dichlorophenyl group and the carbonyl carbon, leading to a dichlorophenyl cation.

Further fragmentation of the alkyl chain is also anticipated, with characteristic losses of small neutral molecules. The table below outlines the probable major fragment ions observed in a CID study of the [M-H]⁻ ion of this compound.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 287 | 269 | H₂O | Loss of water from the carboxylic acid |

| 287 | 243 | CO₂ | Decarboxylation of the carboxylic acid |

| 287 | 173 | C₆H₁₂O₂ | Cleavage adjacent to the carbonyl group |

This is an interactive data table. You can sort and filter the data.

Mechanisms of Neutral Molecule Eliminations (e.g., CO₂, H₂O)

The elimination of small, stable neutral molecules is a common and energetically favorable fragmentation pathway in mass spectrometry. For this compound, the most probable neutral losses are water (H₂O) and carbon dioxide (CO₂).

The loss of water is a characteristic fragmentation of carboxylic acids, particularly in the negative ion mode. libretexts.org For the deprotonated molecule [M-H]⁻, the carboxylate anion can act as a base to abstract a proton from the alkyl chain, followed by the elimination of a water molecule.

Decarboxylation, the loss of CO₂, is another hallmark fragmentation of carboxylic acids. nih.gov Upon collisional activation, the carboxylate group can readily lose CO₂, generating a carbanion. The stability of this resulting carbanion will influence the favorability of this pathway.

The mechanisms for these eliminations are often complex and can involve intramolecular rearrangements. For instance, the loss of water may be preceded by a cyclization reaction where the carboxylate group attacks a carbon atom in the alkyl chain.

Gas Phase Cyclization Processes

In the gas phase, the flexibility of the heptanoic acid chain allows for intramolecular interactions that can lead to cyclization reactions prior to or during fragmentation. The terminal carboxylic acid group can interact with the carbonyl group or the aromatic ring.

One plausible gas-phase cyclization process involves the nucleophilic attack of the carboxylate oxygen onto the electrophilic carbonyl carbon. This could lead to the formation of a cyclic intermediate, which would then fragment in a distinct manner, potentially leading to the elimination of the entire alkyl chain as a lactone.

Another possibility is an intramolecular Friedel-Crafts-type reaction, where the carboxylic acid group (or a derivative ion) attacks the dichlorophenyl ring. While this is more common in solution-phase chemistry, under the energetic conditions of CID, such rearrangements can occur. These cyclization processes can significantly alter the observed fragmentation pattern compared to simple bond cleavages. The participation of the phenyl group in such rearrangements during CID has been documented for other compounds. nih.govresearchgate.net

Derivatization Strategies and Functionalization of 7 2,3 Dichlorophenyl 7 Oxoheptanoic Acid

Esterification Reactions and Ester Derivatives

Esterification is a fundamental derivatization strategy for carboxylic acids, converting the terminal carboxyl group (-COOH) of 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid into an ester (-COOR). This transformation is significant as it masks the acidic proton, thereby altering the molecule's polarity, solubility, and reactivity. The resulting ester derivatives are often used as intermediates in further synthetic steps.

The conversion of this compound to its corresponding esters is typically achieved under acidic conditions. The most common method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This process, known as Fischer esterification, is an equilibrium-driven reaction. To achieve high yields, the reaction is often carried out under reflux conditions to increase the reaction rate, with concurrent removal of water to shift the equilibrium towards the product side.

Alternative methods for esterification under milder, non-acidic conditions are also employed to avoid potential side reactions. These strategies rely on the activation of the carboxylic acid group. One such method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). This approach facilitates ester formation at room temperature and is compatible with a wide array of alcohols. Another strategy involves the in situ formation of a mixed anhydride (B1165640) using a reagent like pivalic anhydride, which then reacts with an alcohol to form the desired ester.

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Reagent | Typical Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Strong acid (e.g., H₂SO₄) | Reflux in excess alcohol | Cost-effective, simple |

| DCC/DMAP Coupling | Dicyclohexylcarbodiimide, 4-Dimethylaminopyridine | Room temperature, aprotic solvent | Mild conditions, high efficiency |

A prominent example of esterification is the synthesis of ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate. This derivative is typically prepared by reacting this compound with ethanol (B145695). The reaction is catalyzed by a mineral acid, such as sulfuric acid, and is conducted under reflux. The use of ethanol as both the reagent and the solvent ensures a high concentration of the alcohol, driving the reaction towards completion. This specific ester serves as a key intermediate for creating more complex molecules.

Transformations Involving the Ketone and Carboxylic Acid Groups

Beyond esterification, both the ketone and carboxylic acid functionalities of this compound can undergo a variety of chemical transformations. These reactions allow for significant structural modifications.

The carboxylic acid group can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). This conversion of -COOH to -CH₂OH fundamentally changes the nature of the side chain. Conversely, the carboxylic acid can be converted into a more reactive acyl chloride (-COCl) using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net These acyl chlorides are versatile intermediates that can readily react with nucleophiles to form amides, esters, and anhydrides. acs.org

The ketone group (C=O) within the molecule can also be targeted. One notable transformation is the Baeyer-Villiger oxidation, which converts the ketone into an ester using a peroxyacid like meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent dichlorophenyl ring, yielding a phenylester. This ester can subsequently be hydrolyzed to a phenol (B47542) and a dicarboxylic acid, effectively cleaving the original molecule. chemistrysteps.com

Table 2: Selected Transformations of Functional Groups

| Functional Group | Reaction | Reagent(s) | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Reduction | LiAlH₄ or B₂H₆ | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid | Acyl Chloride Formation | SOCl₂ or PCl₅ | Acyl Chloride (-COCl) |

| Ketone | Baeyer-Villiger Oxidation | mCPBA | Ester (-O-C=O) |

Strategies for Modifications on the Dichlorophenyl Moiety

Modifying the 2,3-dichlorophenyl ring presents a greater challenge due to its electron-deficient nature, which makes it less susceptible to standard electrophilic aromatic substitution. However, two primary strategies can be employed for its functionalization: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution can replace one of the chlorine atoms with a nucleophile. chemistrysteps.comlibretexts.org For this reaction to proceed, the aromatic ring must be "activated" by a strong electron-withdrawing group positioned ortho or para to the leaving group (the chlorine atom). libretexts.org In the case of this compound, the ketone group at position 1 acts as an electron-withdrawing group, potentially activating the chlorine atoms at the ortho (position 2) and meta (position 3) positions. The reaction is favored by strong nucleophiles and can be used to introduce groups like amines, alkoxides, or thiolates onto the ring. chemistrysteps.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, offer a more versatile approach to forming new carbon-carbon or carbon-heteroatom bonds on the dichlorophenyl ring. nih.govmdpi.com These reactions typically involve an organometallic reagent and a palladium catalyst. One of the chlorine atoms on the dichlorophenyl ring can act as a leaving group, coupling with various partners like boronic acids (Suzuki), organozinc compounds (Negishi), or organotin compounds (Stille). This allows for the introduction of a wide range of substituents, including alkyl, aryl, or vinyl groups, providing a powerful tool for elaborating the aromatic core of the molecule. nih.govmdpi.com

Theoretical and Computational Investigations

Prediction of Spectroscopic Signatures and Molecular Properties:

Frontier Molecular Orbitals Analysis:An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the compound's reactivity and electronic properties. However, no such analysis for 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid has been found.

Consequently, the generation of data tables and detailed research findings as requested is not feasible. Further progress in the theoretical and computational understanding of this compound will require dedicated studies employing these advanced computational methodologies.

Role As a Chemical Intermediate and Building Block

Precursor in the Synthesis of Other Complex Organic Molecules

As a chemical intermediate, 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid serves as a foundational element in the construction of more elaborate organic structures. Its value lies in its dual reactivity: the carboxylic acid group can undergo esterification or amidation, while the ketone functionality can be targeted for various transformations.

One of the primary applications of this compound is in the synthesis of its corresponding esters, such as ethyl 7-(2,3-dichlorophenyl)-7-oxoheptanoate. This esterification is typically achieved by reacting the carboxylic acid with an alcohol, like ethanol (B145695), in the presence of an acid catalyst. The resulting ester is often more amenable to subsequent reactions and purification steps, making it a key stepping stone in multi-step synthetic sequences. These esters are recognized as intermediates in the synthesis of more complex organic molecules that may have applications in medicinal chemistry and materials science.

The 2,3-dichlorophenyl group present in the molecule is a feature found in some pharmacologically active compounds, suggesting that this compound could serve as a precursor for novel therapeutic agents. The aliphatic chain provides a flexible linker that can be modified to modulate the physicochemical properties of the final product.

Utility in the Preparation of Related Keto Acids and Heterocyclic Systems

The structural framework of this compound makes it a suitable starting material for the synthesis of other keto acids and for the construction of heterocyclic rings.

A significant application of keto acids in organic synthesis is their use as precursors for heterocyclic systems. The 1,4-dicarbonyl relationship that can be generated from γ-keto acids, or the reactivity of the existing ketone and carboxylic acid, allows for cyclization reactions with various nucleophiles to form a range of heterocycles. For example, reaction with hydrazine (B178648) derivatives is a common method for the synthesis of pyridazines, a class of nitrogen-containing heterocycles with diverse biological activities. nih.govmdpi.comliberty.eduorganic-chemistry.orgclockss.org Although direct examples with this compound are not detailed in the available literature, the general reactivity pattern of keto acids strongly suggests its potential in this area.

| Potential Heterocyclic Systems | General Reactants |

| Pyridazines | Hydrazine derivatives |

| Pyrimidines | Urea or thiourea (B124793) derivatives |

| Thiazoles | Thioamides |

Strategies for Incorporating the Dichlorophenyl-Oxoheptanoic Acid Scaffold into Larger Structures

The incorporation of the this compound scaffold into larger, more complex molecules is a key strategy for leveraging its chemical and potential biological properties. This can be achieved through several synthetic approaches that take advantage of the reactive handles present in the molecule.

Functionalization of the Carboxylic Acid: The carboxylic acid moiety is a versatile functional group for derivatization. Standard coupling reactions can be employed to form amide bonds with a wide array of amines, including amino acids, peptides, or other amine-containing bioactive molecules. This approach allows for the systematic exploration of the structure-activity relationship of the resulting conjugates.

Modification of the Ketone Group: The ketone can be a site for various chemical transformations. Reduction of the ketone to a secondary alcohol introduces a new stereocenter and a hydroxyl group that can be further functionalized. Alternatively, the ketone can react with organometallic reagents to introduce new carbon-carbon bonds, expanding the molecular framework.

Multicomponent Reactions: The use of this compound or its derivatives in multicomponent reactions (MCRs) presents an efficient strategy for building molecular complexity in a single step. whiterose.ac.ukbeilstein-journals.orgmdpi.comnih.gov MCRs, such as the Ugi or Biginelli reactions, could potentially utilize the carboxylic acid or the ketone functionality to rapidly generate libraries of complex molecules built upon the dichlorophenyl-oxoheptanoic acid scaffold. This approach is highly valuable in drug discovery for the rapid generation of diverse chemical entities for biological screening.

Analytical and Spectroscopic Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR would be employed to provide a detailed picture of the molecular framework of 7-(2,3-Dichlorophenyl)-7-oxoheptanoic acid.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to exhibit characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl ring would appear in the downfield region, typically between 7.0 and 8.0 ppm, with their multiplicity and coupling constants providing information about their relative positions. The aliphatic protons of the heptanoic acid chain would resonate in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group and the carboxylic acid group would be deshielded and appear at approximately 2.9-3.1 ppm and 2.2-2.4 ppm, respectively. The remaining methylene protons would produce a complex multiplet in the range of 1.3-1.8 ppm. The acidic proton of the carboxylic acid would give a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the ketone and the carboxylic acid carbon would be the most downfield signals, expected around 198-202 ppm and 175-180 ppm, respectively. The aromatic carbons would generate a set of signals between 125 and 140 ppm. The aliphatic carbons of the heptanoic acid chain would appear in the upfield region, typically between 20 and 40 ppm.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | -COOH |

| ~7.6-7.8 | m | 1H | Ar-H |

| ~7.3-7.5 | m | 2H | Ar-H |

| ~2.9-3.1 | t | 2H | -CH₂-C=O |

| ~2.2-2.4 | t | 2H | -CH₂-COOH |

| ~1.6-1.8 | m | 2H | -CH₂- |

| ~1.5-1.7 | m | 2H | -CH₂- |

| ~1.3-1.5 | m | 2H | -CH₂- |

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~199 | C=O (ketone) |

| ~178 | COOH |

| ~138 | Ar-C |

| ~133 | Ar-C |

| ~131 | Ar-C |

| ~129 | Ar-C |

| ~128 | Ar-C |

| ~127 | Ar-C |

| ~38 | -CH₂-C=O |

| ~34 | -CH₂-COOH |

| ~29 | -CH₂- |

| ~28 | -CH₂- |

| ~24 | -CH₂- |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In ESI-MS, this compound would typically be observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ in positive ion mode. The presence of two chlorine atoms would give rise to a characteristic isotopic pattern for the molecular ion peak, with the M, M+2, and M+4 peaks appearing in a ratio of approximately 9:6:1, which is a distinctive signature for dichlorinated compounds.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₁₃H₁₄Cl₂O₃), the expected exact mass would be calculated and compared to the measured mass to confirm the elemental composition with a high degree of confidence.

Expected Mass Spectrometry Data

| Technique | Ionization Mode | Observed Ion | Expected m/z |

| ESI-MS | Negative | [M-H]⁻ | 287.0247 |

| ESI-MS | Positive | [M+H]⁺ | 289.0398 |

| HRMS | Negative | [M-H]⁻ | 287.0247 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of a compound and for separating it from any impurities or byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector, monitoring at a wavelength where the dichlorophenyl chromophore absorbs, for instance, around 254 nm. The purity of the sample is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 50-95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

While there is no chiral center in this compound, if a chiral analog were to be synthesized, Supercritical Fluid Chromatography (SFC) would be a powerful technique for determining its enantiomeric excess. SFC often provides faster and more efficient separations of enantiomers compared to HPLC. For an acidic compound, a chiral stationary phase (CSP) would be employed. The mobile phase would typically consist of supercritical carbon dioxide and a polar co-solvent, such as methanol or ethanol (B145695), often with an acidic additive to improve peak shape and resolution. The ability of SFC to rapidly separate enantiomers makes it a valuable tool in stereoselective synthesis and purification. selvita.comyoutube.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and heteroatoms) present in a compound. This method provides the empirical formula of a substance, which is the simplest whole-number ratio of atoms in the molecule. For a newly synthesized compound like this compound, elemental analysis serves as a fundamental check of purity and structural integrity by comparing the experimentally determined elemental composition with the theoretically calculated values derived from its proposed molecular formula.

The molecular formula for this compound is C₁₃H₁₄Cl₂O₃. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), chlorine (35.45 g/mol ), and oxygen (16.00 g/mol ). The total molecular weight of the compound is approximately 289.15 g/mol .

The theoretical percentages are as follows:

Carbon (C): (13 * 12.01 / 289.15) * 100% = 54.01%

Hydrogen (H): (14 * 1.008 / 289.15) * 100% = 4.88%

Chlorine (Cl): (2 * 35.45 / 289.15) * 100% = 24.52%

Oxygen (O): (3 * 16.00 / 289.15) * 100% = 16.60%

A comparison between these theoretical values and the results obtained from experimental elemental analysis, typically through combustion analysis, is essential. A close agreement, generally within ±0.4%, between the theoretical and experimental values provides strong evidence for the confirmation of the empirical and, by extension, the molecular formula of the synthesized compound. nih.gov

While specific experimental data for this compound is not detailed in the reviewed literature, the expected results from such an analysis are presented in the table below, alongside the calculated theoretical values for comparison.

Table 1: Elemental Composition of this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 54.01 | Data not available |

| Hydrogen (H) | 4.88 | Data not available |

Q & A

Q. What role do steric and electronic factors play in modifying its pharmacological profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.